(S)-Enantiomer Purity & Identity
The target compound, (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid, is the single (S)-enantiomer, with its chiral center derived from (2S)-piperazine-2-carboxylic acid. The (R)-enantiomer is cataloged under a distinct CAS number (276695-09-1). The (S)-enantiomer has a specific optical rotation of [α]D²⁰ = -X° (c = Y, Z) .
| Evidence Dimension | Stereochemical identity |
|---|---|
| Target Compound Data | (S)-enantiomer; CAS 138812-69-8; derived from (2S)-piperazine-2-carboxylic acid |
| Comparator Or Baseline | (R)-enantiomer; CAS 276695-09-1; derived from (2R)-piperazine-2-carboxylic acid |
| Quantified Difference | Opposite stereochemical configuration; distinct CAS numbers; distinct MDL numbers (MFCD02179109 for (S), MFCD02179110 for (R)) |
| Conditions | Chiral synthesis from enantiomerically pure starting material; NMR and chiral HPLC for identity and purity |
Why This Matters
Procurement of the incorrect enantiomer will yield a diastereomeric product with potentially different biological activity, invalidating downstream structure-activity relationship (SAR) studies and potentially leading to false conclusions in drug discovery programs.
